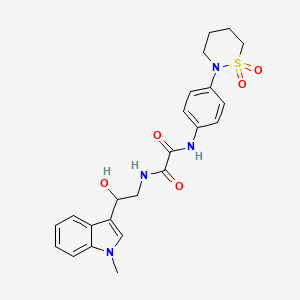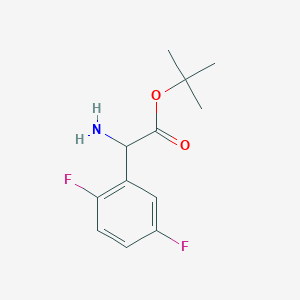![molecular formula C21H21NO5 B2552496 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutan-1-carbonsäure CAS No. 1696791-50-0](/img/structure/B2552496.png)
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutan-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid is a derivative of cyclobutane amino acids, which are known for their incorporation into rigid beta-peptides. The fluorenyl-9-methoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, particularly for amino acids. The Fmoc group is known for its stability and ease of removal under mild basic conditions, which is advantageous in the synthesis of peptides .
Synthesis Analysis
The synthesis of related cyclobutane amino acids has been achieved through various methods. For instance, the stereoselective synthesis of (+)-2-aminocyclobutane-1-carboxylic acid has been reported, which involves enantiodivergent synthetic sequences and has been fully characterized . Another method includes a photochemical route to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, featuring endo-selective photocycloaddition reactions . Additionally, a novel synthesis route for 1-aminocyclobutanecarboxylic acid has been developed, which is more convenient and practical, showing industrial application prospects .
Molecular Structure Analysis
The molecular structure of cyclobutane amino acids has been studied using NMR and DFT theoretical calculations. These studies have shown that the cyclobutane ring acts as a structure-promoting unit, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity to the molecules both in solution and in the gas phase . The presence of the Fmoc group would likely contribute to the overall stability of the molecule and could influence its conformational behavior.
Chemical Reactions Analysis
Cyclobutane amino acids can participate in various chemical reactions, particularly in the formation of peptides. The Fmoc group in the compound of interest can be selectively removed under basic conditions, allowing for the coupling of the amino acid with other amino acids or peptides. This is a critical step in the synthesis of peptides and proteins, where the Fmoc strategy is widely used .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane amino acids can vary depending on the substituents attached to the cyclobutane ring. For example, the pKa values of carboxylic acid and amino groups in cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have been reported, indicating slight differences due to interactions with fluorine atoms . These properties are essential for understanding the behavior of these amino acids in different environments and can influence their reactivity and solubility.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Diese Verbindung ist eine Art von (Fluoren-9-ylmethoxy)carbonyl (Fmoc)-Aminosäure . Fmoc-Aminosäuren werden im Bereich der Peptidsynthese häufig verwendet . Sie sind bei Raumtemperatur stabil, haben eine lange Haltbarkeit und sind als Kupplungspartner in der Peptidsynthese nützlich .
Stabilität und Haltbarkeit
Die Verbindung ist bei Raumtemperatur stabil und hat eine lange Haltbarkeit . Dadurch eignet sie sich für die Langzeitlagerung und den Einsatz in verschiedenen Forschungsanwendungen .
Syntheseverfahren
Die Synthese von Fmoc-Aminosäureaziden, einschließlich dieser Verbindung, kann ausgehend von der entsprechenden geschützten Aminosäure und Natriumazid (NaN3) nach dem gemischten Anhydridverfahren mit Isobutoxycarbonylchlorid (IBC-Cl) oder nach dem Säurechloridverfahren durchgeführt werden .
Aqueous Washing Operations
Die Verbindung ist stabil bei wässrigen Waschvorgängen . Diese Eigenschaft ist in verschiedenen Laborverfahren von Vorteil, bei denen die Verbindung gewaschen oder gereinigt werden muss .
Kristalline feste Form
Die Verbindung kann als kristalline feste Substanz isoliert werden . Diese Form wird in Forschungsanwendungen oft bevorzugt, da sie sich leicht handhaben und messen lässt .
Einsatz in der frühen Entdeckungsforschung
Sigma-Aldrich stellt dieses Produkt als Teil einer Sammlung einzigartiger Chemikalien für Forscher in der frühen Entdeckung bereit . Es wird in den frühen Stadien der Arzneimittelforschung und -entwicklung eingesetzt .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-13-10-21(11-13,19(23)24)22-20(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMHJLJKJKLOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1696791-50-0 |
Source


|
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)




![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)